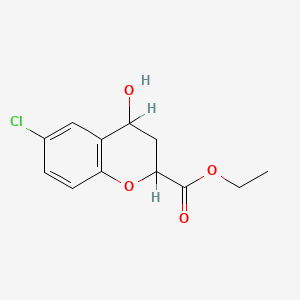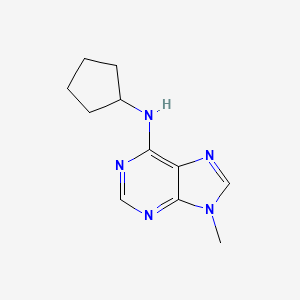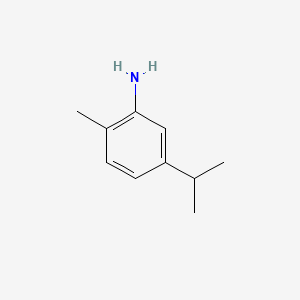
5-Isopropyl-2-methylanilin
Übersicht
Beschreibung
5-Isopropyl-2-methylaniline (IPMA) is an aromatic amine that has been used in a wide range of applications in the scientific community, including organic synthesis, pharmaceuticals, and biochemistry. IPMA is a colorless, volatile liquid that is soluble in water and has a pleasant odor. Its chemical formula is C8H11N, and its molecular weight is 121.18 g/mol. IPMA is a versatile compound that has been used for a variety of purposes in the laboratory and in industry.
Wissenschaftliche Forschungsanwendungen
Hochtemperatur-Duroplast-Polyimide
5-Isopropyl-2-methylanilin wurde bei der Synthese eines hochtemperaturbeständigen duroplastischen Polyimidoligomers verwendet {svg_1}. Dieses Oligomer, bekannt als PMR-PCy, wurde als sicherere Alternative zu PMR-15 entwickelt, einem in der Luftfahrt weit verbreiteten Polyimid {svg_2}.
PMR-15 wird aus der mutagenen und hepatotoxischen Verbindung Methylendianilin (MDA) hergestellt. Das alternative Oligomer, PMR-PCy, wurde aus einem weniger toxischen Bisanilin, 4,4’-Methylenbis-(this compound) (CDA), hergestellt, das aus der nachwachsenden aromatischen Verbindung p-Cymol gewonnen wird {svg_3}.
Das aus PMR-PCy hergestellte Duroplast-Netzwerk hatte eine Glasübergangstemperatur (Tg) von 323 °C, eine gute thermo-oxidative Stabilität und eine Wasseraufnahme von nur 3 % nach 24 Stunden Eintauchen in siedendem Wasser {svg_4}. Die geringe Toxizität von CDA wurde durch In-vitro-Tests auf Mutagenität, akute Toxizität und aquatische Toxizität bestätigt {svg_5}.
Diese Anwendung von this compound bei der Synthese von Hochtemperatur-Duroplast-Polyimiden deutet auf seine mögliche Verwendung in der Luftfahrt hin und bietet einen ungiftigen Ersatz für PMR-15 {svg_6}.
Wirkmechanismus
Target of Action
As an aniline derivative, it may interact with various enzymes and receptors in the body .
Mode of Action
Anilines, in general, can undergo various reactions such as nucleophilic substitution . The compound’s interaction with its targets and the resulting changes would depend on the specific biological context.
Biochemical Pathways
Anilines are known to be involved in a variety of biochemical processes, including the synthesis of many pharmaceuticals .
Pharmacokinetics
It is predicted to have high gastrointestinal absorption and is likely to permeate the blood-brain barrier . It is also predicted to inhibit CYP1A2, an enzyme involved in drug metabolism .
Result of Action
It has been used in the synthesis of a high-temperature thermosetting polyimide oligomer .
Action Environment
Environmental factors such as temperature, pH, and the presence of other substances can influence the action, efficacy, and stability of 5-Isopropyl-2-methylaniline. For instance, it is recommended to be stored in a dark place, sealed in dry conditions, and at a temperature of 2-8°C .
Biochemische Analyse
Biochemical Properties
5-Isopropyl-2-methylaniline plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. It has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of various substances in the body . The interaction with cytochrome P450 enzymes suggests that 5-Isopropyl-2-methylaniline may influence the metabolic pathways of other compounds, potentially altering their pharmacokinetics and dynamics.
Cellular Effects
The effects of 5-Isopropyl-2-methylaniline on cellular processes are multifaceted. It has been shown to influence cell signaling pathways, particularly those involving the aryl hydrocarbon receptor (AhR). Activation of AhR by 5-Isopropyl-2-methylaniline can lead to changes in gene expression, affecting cellular metabolism and potentially leading to toxic effects . Additionally, this compound has been found to impact cellular proliferation and apoptosis, indicating its potential role in cancer biology.
Molecular Mechanism
At the molecular level, 5-Isopropyl-2-methylaniline exerts its effects through binding interactions with specific biomolecules. It has been shown to inhibit the activity of certain enzymes, such as cytochrome P450, by binding to their active sites . This inhibition can lead to altered metabolic processes and changes in gene expression. Furthermore, 5-Isopropyl-2-methylaniline can activate the aryl hydrocarbon receptor, leading to downstream effects on gene transcription and cellular function .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 5-Isopropyl-2-methylaniline have been observed to change over time. The compound is relatively stable under standard laboratory conditions, but its degradation products can have different biological activities . Long-term exposure to 5-Isopropyl-2-methylaniline in in vitro studies has shown that it can lead to sustained changes in cellular function, including alterations in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of 5-Isopropyl-2-methylaniline vary with different dosages in animal models. At low doses, the compound may have minimal effects on cellular function, while higher doses can lead to significant toxic effects . Studies have shown that high doses of 5-Isopropyl-2-methylaniline can cause liver toxicity and other adverse effects, highlighting the importance of dosage considerations in its use .
Metabolic Pathways
5-Isopropyl-2-methylaniline is involved in several metabolic pathways, primarily through its interaction with cytochrome P450 enzymes . These interactions can lead to the formation of various metabolites, some of which may have biological activity. The compound’s metabolism can also affect the levels of other metabolites in the body, potentially influencing overall metabolic flux .
Transport and Distribution
Within cells and tissues, 5-Isopropyl-2-methylaniline is transported and distributed through interactions with specific transporters and binding proteins . These interactions can influence the compound’s localization and accumulation in different cellular compartments. The distribution of 5-Isopropyl-2-methylaniline can also affect its biological activity and potential toxicity .
Subcellular Localization
The subcellular localization of 5-Isopropyl-2-methylaniline is influenced by its chemical properties and interactions with cellular components . It has been found to localize in the endoplasmic reticulum, where it can interact with cytochrome P450 enzymes and other biomolecules . This localization is critical for its role in metabolic processes and its potential effects on cellular function.
Eigenschaften
IUPAC Name |
2-methyl-5-propan-2-ylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N/c1-7(2)9-5-4-8(3)10(11)6-9/h4-7H,11H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKWALWNGEXPARQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(C)C)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80174511 | |
| Record name | o-Toluidine, 5-isopropyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80174511 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
149.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2051-53-8 | |
| Record name | o-Toluidine, 5-isopropyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002051538 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5-Isopropyl-2-methylaniline | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4021 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | o-Toluidine, 5-isopropyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80174511 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Amino-p-cymene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-Cymidine | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UMK8SU4749 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Why is 5-isopropyl-2-methylaniline being explored as an alternative to methylene dianiline (MDA) in the production of polyimides?
A: Methylene dianiline (MDA), a key component in the production of high-performance polyimides like PMR-15, poses significant health risks. It is classified as mutagenic and hepatotoxic []. 5-isopropyl-2-methylaniline (CDA) is being investigated as a safer substitute due to its promising combination of properties:
- Lower Toxicity: CDA exhibits significantly reduced toxicity compared to MDA. In vitro studies confirmed its non-mutagenicity in the Ames test and predicted a lower LD50 in rats [].
- Comparable Material Properties: Polyimides synthesized using CDA demonstrate excellent thermal stability, high glass transition temperatures, and low water absorption, making them suitable replacements for MDA-based polyimides in demanding applications [].
Q2: What is the significance of the Quantitative Structure Activity Relationship (QSAR) predictions in the context of 5-isopropyl-2-methylaniline?
A: QSAR models use computational methods to predict the biological activity and properties of chemicals based on their molecular structure []. In the case of CDA, QSAR predictions indicated low toxicity, which was later corroborated by in vitro testing. This approach highlights the value of computational toxicology in identifying and developing safer alternatives to hazardous chemicals.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


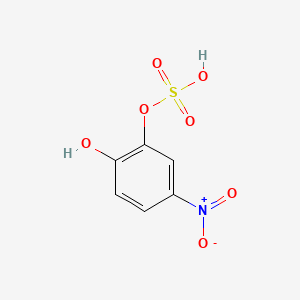

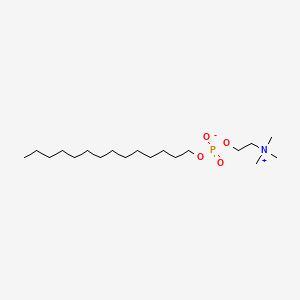


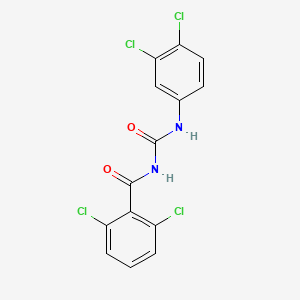
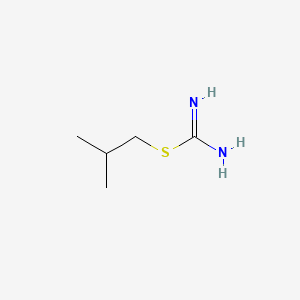
![9-methyl-3-[(5-methyl-1H-imidazol-4-yl)methyl]-2,3-dihydro-1H-carbazol-4-one](/img/structure/B1204428.png)

